molecular formula C11H8KNO3 B15179469 Potassium 5-methyl-3-phenylisoxazole-4-carboxylate CAS No. 55967-38-9

Potassium 5-methyl-3-phenylisoxazole-4-carboxylate

Cat. No.: B15179469
CAS No.: 55967-38-9
M. Wt: 241.28 g/mol
InChI Key: PHTQEZFERGIZTP-UHFFFAOYSA-M
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Description

Potassium 5-methyl-3-phenylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 5-methyl-3-phenylisoxazole-4-carboxylate can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of benzoyl chloride oxime with ethyl acetoacetate, followed by hydrolysis . The reaction conditions typically involve:

  • Mixing ethyl acetoacetate with benzoyl chloride oxime in an ethanol solution.
  • Cooling the mixture to 0°C and adjusting the pH to 7-8 using sodium hydroxide solution.
  • Maintaining the reaction temperature at around 10°C for 4 hours.
  • Further adjusting the pH to 9-9.5 and continuing the reaction at 10°C.
  • Heating the mixture to 110°C to evaporate ethanol, followed by cooling and adding water.
  • Stirring and refluxing the mixture for 3 hours.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-methyl-3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Potassium 5-methyl-3-phenylisoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 5-methyl-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an acylating agent, modifying proteins and enzymes through acylation reactions. This modification can alter the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylisoxazole-3-carboxylic acid
  • 5-Phenylisoxazole-4-carboxylic acid
  • 3-Phenylisoxazole-5-carboxylic acid

Uniqueness

Potassium 5-methyl-3-phenylisoxazole-4-carboxylate is unique due to its specific structural features, including the presence of a potassium ion and the methyl group at the 5-position. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

55967-38-9

Molecular Formula

C11H8KNO3

Molecular Weight

241.28 g/mol

IUPAC Name

potassium;5-methyl-3-phenyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H9NO3.K/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H,13,14);/q;+1/p-1

InChI Key

PHTQEZFERGIZTP-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)[O-].[K+]

Origin of Product

United States

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